tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate is a chemical compound with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a piperidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a piperidine derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactors, which offer advantages in terms of efficiency, scalability, and sustainability . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The piperidine ring can be reduced to form a more saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the piperidine ring can produce a more saturated amine .
Scientific Research Applications
tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
- tert-Butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
- tert-Butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate
Uniqueness
tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a piperidine ring. This combination of features makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNVCLBHFFYFH-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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